Cloruro de tetraetilamonio

Descripción general

Descripción

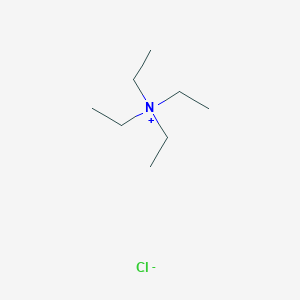

El cloruro de tetraetilammonio es un compuesto de amonio cuaternario con la fórmula química C8H20ClN . Aparece como un sólido cristalino incoloro e higroscópico . Este compuesto se utiliza ampliamente en estudios farmacológicos y fisiológicos como fuente de iones tetraetilammonio .

Aplicaciones Científicas De Investigación

Tetraethylammonium chloride has numerous applications in scientific research:

Pharmacology: It is used to block potassium channels in various tissues, aiding in the study of ion channel functions.

Electrophysiology: It serves as a pharmacological agent in electrophysiological studies to understand its effects on different organisms.

Organic Synthesis: It is employed in organic synthesis as a phase-transfer catalyst and co-catalyst in various reactions.

Mecanismo De Acción

El cloruro de tetraetilammonio ejerce sus efectos bloqueando los ganglios autónomos, los canales de potasio activados por calcio y voltaje, y los receptores nicotínicos de acetilcolina . Esta acción de bloqueo evita la transmisión de impulsos nerviosos a través de los ganglios autónomos e inhibe las funciones del canal de potasio .

Análisis Bioquímico

Biochemical Properties

Tetraethylammonium chloride is known to block potassium channels non-specifically . It can physically enter the pore and block the channel . Additionally, it either imitates or antagonizes the actions of choline and acetylcholine, two other quaternary ammonium ions .

Cellular Effects

Tetraethylammonium chloride has been shown to inhibit the proliferation of certain cell types in a dose- and time-dependent manner . It has also been found to increase apoptosis in cells . Furthermore, it has been observed to increase the generation of reactive oxygen species within cells .

Molecular Mechanism

The mechanism of action of Tetraethylammonium chloride is still being investigated, but it is known that it blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . It acts from the extracellular side by open pore blockade .

Dosage Effects in Animal Models

In animal models, Tetraethylammonium chloride has been found to cause serious muscle paralysis, which can lead to respiratory distress and death . The lethal dose (LD50) in mice is 65 mg/kg for intraperitoneal injection and 900 mg/kg for oral administration .

Transport and Distribution

Tetraethylammonium chloride is eliminated by active renal tubular secretion by the cation transport system

Métodos De Preparación

El cloruro de tetraetilammonio se sintetiza mediante la alquilación de trietilamina con cloruro de etilo . La reacción se puede representar como sigue:

N(CH2CH3)3+C2H5Cl→N(CH2CH3)4+Cl−

Este compuesto existe como uno de dos hidratos estables: el monohidrato y el tetrahidrato {_svg_4}. Los métodos de producción industrial implican procesos de alquilación similares, asegurando alta pureza y rendimiento.

Análisis De Reacciones Químicas

El cloruro de tetraetilammonio experimenta diversas reacciones químicas, entre ellas:

Eliminación de Hofmann: Al calentarse, se descompone para formar trietilamina y etileno.

Catálisis de Transferencia de Fase: Actúa como catalizador de transferencia de fase en reacciones como la di-alquilación geminal de fluoreno y la N,N-dialquilación de anilina.

Co-catalizador: Se utiliza como co-catalizador en la preparación de diarylureas a partir de arilaminas, nitroaromáticos y monóxido de carbono.

4. Aplicaciones en Investigación Científica

El cloruro de tetraetilammonio tiene numerosas aplicaciones en la investigación científica:

Farmacología: Se utiliza para bloquear los canales de potasio en varios tejidos, lo que ayuda en el estudio de las funciones de los canales iónicos.

Electrofisiología: Sirve como agente farmacológico en estudios electrofisiológicos para comprender sus efectos en diferentes organismos.

Síntesis Orgánica: Se emplea en la síntesis orgánica como catalizador de transferencia de fase y co-catalizador en diversas reacciones.

Comparación Con Compuestos Similares

El cloruro de tetraetilammonio es similar a otros compuestos de amonio cuaternario como:

- Bromuro de Tetraetilammonio

- Yoduro de Tetraetilammonio

- Cloruro de Tetrametilammonio

Si bien estos compuestos comparten estructuras y funciones similares, el cloruro de tetraetilammonio es único en sus aplicaciones específicas y eficacia en ciertas reacciones .

Actividad Biológica

Tetraethylammonium chloride (TEAC) is a quaternary ammonium compound known for its diverse biological activities, particularly as a potassium channel inhibitor. This article provides a detailed overview of its mechanisms of action, effects on various biological systems, and potential therapeutic applications, supported by data tables and relevant case studies.

TEAC has the chemical formula and appears as a colorless, hygroscopic crystalline solid. It functions primarily as a potassium channel blocker, inhibiting both calcium-activated and voltage-gated potassium channels. Additionally, TEAC competes with acetylcholine at ganglionic nicotinic receptors, leading to a blockade of neurotransmission .

1. Neurotoxicity Mitigation

Recent studies have highlighted TEAC's potential in alleviating neurotoxicity induced by anesthetics. In a study involving Caenorhabditis elegans and mice, TEAC was shown to significantly reduce endoplasmic reticulum (ER) stress and improve chemotaxis defects caused by isoflurane exposure. Specifically, TEAC reduced caspase staining in mouse brain regions by 54% in the anterior cortex and 46% in the hippocampus .

| Effect | Measurement | Result |

|---|---|---|

| ER Stress Reduction | GFP Reporter Fluorescence | 90-95% reduction (P < 0.001) |

| Chemotaxis Improvement | % Improvement in Chemotaxis | 23% improvement (P < 0.001) |

| Caspase Staining Reduction | Anterior Cortex | -54% (P = 0.007) |

| Hippocampus | -46% (P = 0.002) |

2. Effects on Smooth Muscle Cells

TEAC has been studied for its effects on smooth muscle cells, particularly in the rabbit pulmonary artery. It causes depolarization of the cell membrane and increases membrane resistance, leading to tonic contractions. Prolonged exposure results in phasic contractions that respond significantly to electrical stimulation .

| Concentration (mM) | Effect on Membrane Potential | Response |

|---|---|---|

| 10 | Increased membrane resistance | Spike potentials observed |

| 30 | Enhanced contraction response | Synchronized contractions |

Therapeutic Applications

TEAC has been explored for various therapeutic applications due to its ability to modulate ion channels and neurotransmission:

- Vasodilation : Initially considered for its potential as a therapeutic vasodilator, TEAC's use was limited due to significant toxic effects observed in clinical settings .

- Neurological Disorders : Its neuroprotective effects suggest potential applications in treating conditions associated with anesthetic-induced neurotoxicity .

- Cancer Research : TEAC exhibits cytotoxic properties against glioma cells by inducing apoptosis through modulation of Bcl-2 family proteins, making it a candidate for cancer therapies .

Case Studies

- Anaesthetic-Induced Neurotoxicity : A study demonstrated that TEAC effectively mitigated cognitive deficits associated with anaesthetic exposure in both C. elegans and murine models, highlighting its potential as a neuroprotective agent during surgical procedures involving anesthetics .

- Smooth Muscle Contraction Studies : Research involving rabbit pulmonary artery smooth muscle cells revealed that TEAC could enhance contractility and modify electrical responses under varying potassium concentrations, indicating its role in vascular physiology .

Propiedades

IUPAC Name |

tetraethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.ClH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBCJWGVCUEGHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66-40-0 (Parent) | |

| Record name | Tetraethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6041137 | |

| Record name | Tetraethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Deliquescent solid; [Merck Index] Colorless or light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Ethanaminium, N,N,N-triethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

20.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732599 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.00000308 [mmHg] | |

| Record name | Tetraethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-34-8 | |

| Record name | Tetraethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B82Z83XNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.